2-[(3Z)-3-(benzoylhydrazono)-5-bromo-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide
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Overview
Description
2-[(3Z)-3-(benzoylhydrazono)-5-bromo-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-[(3Z)-3-(benzoylhydrazono)-5-bromo-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide typically involves multiple steps, starting from readily available starting materialsReaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays for its activity against certain pathogens.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to certain receptors or enzymes, leading to a cascade of biochemical events. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating specific cellular processes .
Comparison with Similar Compounds
Compared to other indole derivatives, 2-[(3Z)-3-(benzoylhydrazono)-5-bromo-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide stands out due to its unique combination of functional groups. Similar compounds include:
Indole-3-acetic acid: A plant hormone with different biological activities.
5-Fluoroindole derivatives: Known for their antiviral properties.
Indole-2-carboxylate derivatives: Studied for their antimicrobial activities. The presence of the benzoylhydrazono and bromine groups in the compound provides distinct chemical and biological properties that differentiate it from other indole derivatives.
Properties
Molecular Formula |
C23H17BrN4O3 |
---|---|
Molecular Weight |
477.3 g/mol |
IUPAC Name |
N-[1-(2-anilino-2-oxoethyl)-5-bromo-2-hydroxyindol-3-yl]iminobenzamide |
InChI |
InChI=1S/C23H17BrN4O3/c24-16-11-12-19-18(13-16)21(26-27-22(30)15-7-3-1-4-8-15)23(31)28(19)14-20(29)25-17-9-5-2-6-10-17/h1-13,31H,14H2,(H,25,29) |
InChI Key |
FWELNFGAGRKNDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N=NC2=C(N(C3=C2C=C(C=C3)Br)CC(=O)NC4=CC=CC=C4)O |
Origin of Product |
United States |
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